molecular formula C16H17NO5S B13987400 2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid CAS No. 7475-19-6

2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid

Cat. No.: B13987400
CAS No.: 7475-19-6
M. Wt: 335.4 g/mol
InChI Key: FNWLISINDBGMPA-UHFFFAOYSA-N
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Description

2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid is an organic compound that features a benzylsulfonylamino group and a hydroxyphenyl group attached to a propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid typically involves the following steps:

    Formation of the Benzylsulfonylamino Group: This can be achieved by reacting benzylamine with a sulfonyl chloride under basic conditions.

    Attachment to the Propanoic Acid Backbone: The benzylsulfonylamino group is then attached to a propanoic acid derivative through a nucleophilic substitution reaction.

    Introduction of the Hydroxyphenyl Group:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones.

    Reduction: The benzylsulfonylamino group can be reduced to form amines.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like alkoxides or halides can be used under basic conditions.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of specialty chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid involves its interaction with specific molecular targets. The benzylsulfonylamino group can interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The hydroxyphenyl group can participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Benzylamino)-3-(4-hydroxyphenyl)propanoic acid
  • 2-(Sulfonylamino)-3-(4-hydroxyphenyl)propanoic acid
  • 3-(4-Hydroxyphenyl)propanoic acid

Uniqueness

2-(Benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid is unique due to the presence of both benzylsulfonylamino and hydroxyphenyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.

Properties

CAS No.

7475-19-6

Molecular Formula

C16H17NO5S

Molecular Weight

335.4 g/mol

IUPAC Name

2-(benzylsulfonylamino)-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C16H17NO5S/c18-14-8-6-12(7-9-14)10-15(16(19)20)17-23(21,22)11-13-4-2-1-3-5-13/h1-9,15,17-18H,10-11H2,(H,19,20)

InChI Key

FNWLISINDBGMPA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC(CC2=CC=C(C=C2)O)C(=O)O

Origin of Product

United States

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